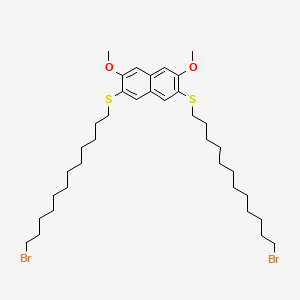
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene
Übersicht
Beschreibung
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene (DDBTN) is an organosulfur compound that has been studied for its potential for use in a variety of scientific research applications. It is a white, crystalline solid that is soluble in most organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO). DDBTN has been the subject of numerous studies due to its unique properties, including its ability to interact with proteins and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene is not fully understood. It is thought that the compound interacts with proteins and other biomolecules through a process known as hydrophobic interactions. This is a type of non-covalent interaction in which the hydrophobic groups of the molecule interact with the hydrophobic groups of the protein or other biomolecule. This interaction results in the formation of a stable complex between the two molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene are not fully understood. However, in vitro studies have shown that the compound has the potential to inhibit the growth of tumor cells. Additionally, 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene has been shown to interact with proteins and other biomolecules, suggesting that it may have the potential to modulate the activity of these molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene in laboratory experiments include its low cost, its availability in a variety of solvents, and its ability to interact with proteins and other biomolecules. The main limitation of using 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, the compound has a relatively low fluorescence intensity, which can make it difficult to detect in experiments.
Zukünftige Richtungen
Future research on 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene could focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential as an anti-cancer agent and its potential for use in drug development. Additionally, further research could be done to explore the potential of 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene for use in imaging and diagnostics. Finally, further research could be done to explore the potential of 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene for use in other scientific research applications, such as for studying the structure of proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene has been studied for its potential use in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of proteins and other biomolecules. It has also been used as a tool for studying the structure of proteins and other biomolecules, as well as for studying the mechanism of action of drugs. Additionally, 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of tumor cells in vitro.
Eigenschaften
IUPAC Name |
2,7-bis(12-bromododecylsulfanyl)-3,6-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58Br2O2S2/c1-39-33-27-31-28-34(40-2)36(42-26-22-18-14-10-6-4-8-12-16-20-24-38)30-32(31)29-35(33)41-25-21-17-13-9-5-3-7-11-15-19-23-37/h27-30H,3-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHSTALLYCIUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1SCCCCCCCCCCCCBr)SCCCCCCCCCCCCBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58Br2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206606 | |
| Record name | 2,7-Bis[(12-bromododecyl)thio]-3,6-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene | |
CAS RN |
883523-03-3 | |
| Record name | 2,7-Bis[(12-bromododecyl)thio]-3,6-dimethoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883523-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Bis[(12-bromododecyl)thio]-3,6-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



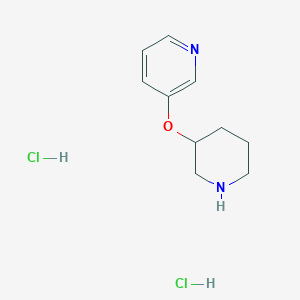
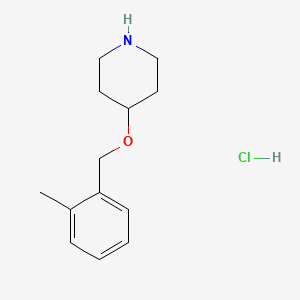
![Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1389930.png)
![{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389933.png)
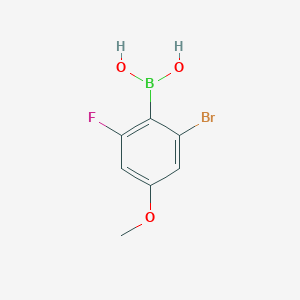
![4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1389937.png)
![3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1389938.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389939.png)
![4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389941.png)
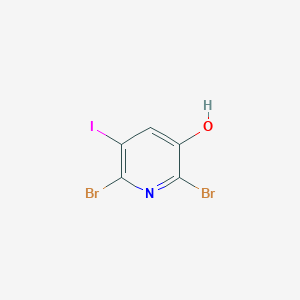

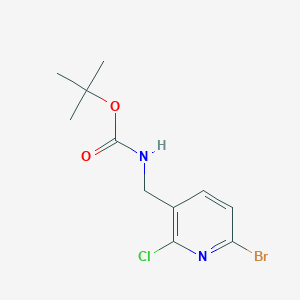
![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1389949.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}benzamide](/img/structure/B1389950.png)